![molecular formula C18H20N4O4 B2425253 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034373-40-3](/img/structure/B2425253.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.382. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Recent research has focused on the synthesis and characterization of novel compounds derived from or related to 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide. These studies explore the chemical properties, structural analysis, and potential applications of these compounds in various scientific fields.
- Pedgaonkar et al. (2014) developed a series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives as novel inhibitors of Mycobacterium tuberculosis InhA, highlighting their potential in tuberculosis treatment. These compounds were evaluated for their inhibitory activity against the MTB InhA enzyme, showcasing a promising direction for antimicrobial research (Pedgaonkar et al., 2014).
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of scientific research, with novel compounds being tested for their efficacy against various pathogens. The derivatives of this compound have been explored for their potential antimicrobial properties.
- Aly, Saleh, and Elhady (2011) conducted a study designing and synthesizing new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, which are expected to exhibit significant antimicrobial activities against a variety of microorganisms. This research contributes to the development of potential antimicrobial agents (Aly, Saleh, & Elhady, 2011).
Chemotherapeutic Applications
The exploration of novel chemotherapeutic agents is an ongoing area of research, with new compounds being evaluated for their potential to treat various cancers. Silver complexes derived from related compounds have shown promise as chemotherapeutic tools.
- Pellei et al. (2023) reported on novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, targeting Thioredoxin Reductase (TrxR). These complexes demonstrated significant in vitro antitumor activity, highlighting their relevance to small-cell lung carcinoma (SCLC) management (Pellei et al., 2023).
Mechanism of Action
Target of Action
The primary target of this compound is TNIK (Traf2- and Nck-interacting kinase) . TNIK is a key regulator in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
The compound acts as a TNIK inhibitor . By binding to TNIK, it inhibits the kinase activity, thereby disrupting the Wnt signaling pathway .
Biochemical Pathways
The compound affects the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and migration . By inhibiting TNIK, the compound disrupts the Wnt signaling, leading to the suppression of these processes .
Result of Action
The inhibition of TNIK and the subsequent disruption of the Wnt signaling pathway can lead to the suppression of cell proliferation and differentiation . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as colorectal cancer .
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-17(12-22-15-6-1-2-7-16(15)26-18(22)24)20-13-9-19-21(10-13)11-14-5-3-4-8-25-14/h1-2,6-7,9-10,14H,3-5,8,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNEFXMFHCEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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